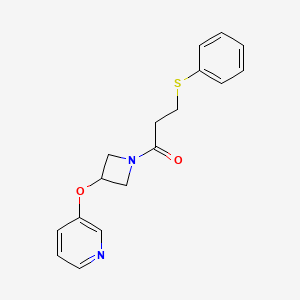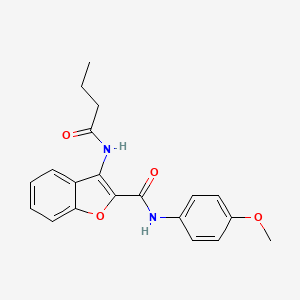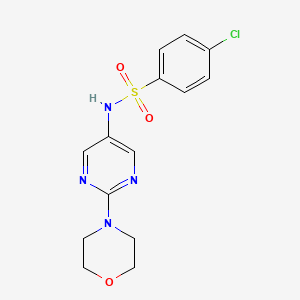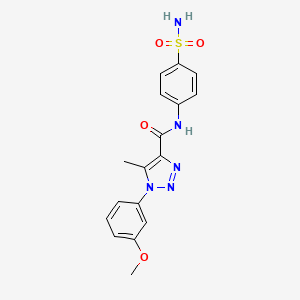
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one, also known as PTAP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis and Evaluation of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines for Peripheral Benzodiazepine Receptor Study The compound was synthesized as part of a study exploring substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, mainly for the investigation of peripheral benzodiazepine receptors (PBRs). These compounds were radiolabeled and used in biodistribution studies in rats, showing potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Drug Discovery for Psoriasis
Identification of New Potent FLT3 Inhibitor for Psoriasis Treatment The compound was part of an extensive drug discovery process against psoriasis. FLT3 inhibitors were identified as potential treatment agents, and the compound showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. The study emphasized the importance of the compound in the development of potential drug candidates for psoriasis treatment (Li et al., 2016).
Neuronal Nicotinic Acetylcholine Receptor Studies
Identification and Initial Structure-Activity Relationships of ABT-594 This research disclosed the compound as part of a series of 3-pyridyl ether compounds, acting as potent analgesic agents through neuronal nicotinic acetylcholine receptors. The compound demonstrated potent analgesic activity in various assays and was highlighted for its diminished activity in models of peripheral side effects, hinting at its potential therapeutic application (Holladay et al., 1998).
Anti-inflammatory Agent Studies
Metabolism of FPP-3 in Rats The compound FPP-3, similar in structure, was studied for its anti-inflammatory properties and metabolic fate in rats. The study detailed the identification of various metabolites of FPP-3, shedding light on the potential metabolic pathways and excretion patterns for such compounds (Lee et al., 2007).
Antiparkinsonian Activity and Neuroprotective Studies
Synthesis of Urea and Thiourea Derivatives for Treatment of Parkinson's Disease The compound was part of a study that synthesized a series of derivatives to evaluate their antiparkinsonian activity. These compounds were assessed for their potential in treating Parkinson's disease, with a focus on their neuroprotective properties and the ability to modulate oxidative stress in the brain (Azam et al., 2009).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(8-10-22-16-6-2-1-3-7-16)19-12-15(13-19)21-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKZCYZQRGVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)
![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)




![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)



